Product packaging for Methyl 5-bromo-2-methyl-3-nitrobenzoate(Cat. No.:CAS No. 220514-28-3)

Methyl 5-bromo-2-methyl-3-nitrobenzoate

Cat. No.: B1293363
CAS No.: 220514-28-3
M. Wt: 274.07 g/mol
InChI Key: UPBDNPCJIJAMPI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS: 220514-28-3) is a synthetic aromatic ester with the molecular formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol . It features a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of the benzene ring, with a methoxycarbonyl group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, where it is utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for indole derivatives .

Key applications include:

  • Synthesis of proteolysis-targeting chimeras (PROTACs) for neoplasm control .
  • Production of lysine methyltransferase inhibitors, such as GSK126, via Leimgruber-Batcho indole synthesis .
  • Generation of downstream products like N-bromosuccinimide (NBS) and brominated malonic acid derivatives .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO4 B1293363 Methyl 5-bromo-2-methyl-3-nitrobenzoate CAS No. 220514-28-3

Properties

IUPAC Name

methyl 5-bromo-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBDNPCJIJAMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646092
Record name Methyl 5-bromo-2-methyl-3-nitrobenzoate
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Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220514-28-3
Record name Methyl 5-bromo-2-methyl-3-nitrobenzoate
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Record name Methyl 5-bromo-2-methyl-3-nitrobenzoate
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Record name Methyl 5-Bromo-2-methyl-3-nitrobenzoate
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Preparation Methods

Preparation Methods

Synthesis from 5-Bromo-2-methyl-3-nitrobenzoic Acid

One of the most common methods for synthesizing methyl 5-bromo-2-methyl-3-nitrobenzoate involves the esterification of 5-bromo-2-methyl-3-nitrobenzoic acid with methanol. The reaction conditions typically include:

  • Reagents :
    • 5-Bromo-2-methyl-3-nitrobenzoic acid
    • Methanol
    • Thionyl chloride (SOCl₂) or dimethylformamide (DMF) as solvents
    • Sodium carbonate as a base
Reaction Steps:
  • Activation of Carboxylic Acid : The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride under reflux conditions.

  • Esterification : The acid chloride is then reacted with methanol, often under reflux, to form the methyl ester.

  • Purification : The crude product is purified by column chromatography.

Example Procedure:

A typical procedure might involve dissolving 21.2 g of 5-bromo-2-methyl-3-nitrobenzoic acid in SOCl₂ and heating until clear (about 1.5 hours). The reaction mixture is then cooled, concentrated under reduced pressure, and added to methanol with stirring overnight.

Yield and Results:

The yield from this method can be quite high, often around 95% after purification steps.

Step Reagent Conditions Yield (%)
Activation Thionyl chloride Reflux -
Esterification Methanol Reflux overnight ~95%

Alternative Synthesis via Nucleophilic Substitution

Another method involves direct nucleophilic substitution using methyl iodide on the sodium salt of the carboxylic acid.

Reaction Steps:
  • Formation of Sodium Salt : The carboxylic acid is treated with sodium carbonate to form its sodium salt.

  • Nucleophilic Substitution : Methyl iodide is added to the sodium salt solution, typically in DMF as solvent, and heated to promote substitution.

Example Procedure:

For instance, mixing 7.28 g of 5-bromo-2-methyl-3-nitrobenzoic acid with sodium carbonate in DMF followed by addition of methyl iodide at elevated temperatures can yield high purity this compound.

Yield and Results:

This method also provides excellent yields, often exceeding 95%.

Step Reagent Conditions Yield (%)
Sodium Salt Formation Sodium carbonate Room temperature -
Nucleophilic Substitution Methyl iodide in DMF Heated at 60°C for 8 hours ~95%

Characterization of this compound

After synthesis, characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the compound.

NMR Data Example:

The $$ ^1H $$ NMR spectrum typically shows signals corresponding to:

  • Aromatic protons around $$ \delta $$ 8.12 and $$ \delta $$ 7.97
  • Methyl protons at $$ \delta $$ 3.95 (from the methoxy group)

Scientific Research Applications

Methyl 5-bromo-2-methyl-3-nitrobenzoate is utilized in several scientific research areas:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-methyl-3-nitrobenzoate depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding interactions with biological targets .

Comparison with Similar Compounds

Methyl 5-Bromo-2-Methoxy-3-Nitrobenzoate

CAS: 67657-90-3 | Formula: C₉H₈BrNO₅ | MW: 290.07 g/mol This analog replaces the 2-methyl group with a methoxy (-OCH₃) group. The higher molecular weight (290.07 vs. 274.07 g/mol) and polar methoxy group may also influence solubility in organic solvents .

Methyl 5-Bromo-2-(Bromomethyl)-3-Nitrobenzoate

CAS: Not provided | Formula: C₉H₇Br₂NO₄ | MW: 352.97 g/mol This derivative introduces a bromomethyl (-CH₂Br) group at the 2-position instead of methyl. The additional bromine enhances electrophilicity, making it more reactive in nucleophilic substitutions (e.g., SN2 reactions). It is synthesized via radical bromination of the parent compound using N-bromosuccinimide (NBS) and benzoyl peroxide, achieving a 76% yield .

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-Methyl-3-Nitrobenzoate

CAS: Not provided | Formula: C₁₆H₂₁BNO₆ | MW: 342.16 g/mol This boronate ester derivative is synthesized via a palladium-catalyzed Miyaura borylation reaction. It serves as a key intermediate in Suzuki-Miyaura cross-couplings, enabling the formation of biaryl structures. The reaction achieves a 66% yield under reflux conditions with Pd(dppf)Cl₂ as the catalyst .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications Yield in Synthesis
Methyl 5-bromo-2-methyl-3-nitrobenzoate 220514-28-3 C₉H₈BrNO₄ 274.07 5-Br, 2-CH₃, 3-NO₂ PROTACs, indole synthesis N/A
Methyl 5-bromo-2-methoxy-3-nitrobenzoate 67657-90-3 C₉H₈BrNO₅ 290.07 5-Br, 2-OCH₃, 3-NO₂ Not specified N/A
Methyl 5-bromo-2-(bromomethyl)-3-nitrobenzoate N/A C₉H₇Br₂NO₄ 352.97 5-Br, 2-CH₂Br, 3-NO₂ Bromination intermediate 76%
Methyl 5-(pinacolatoboryl)-2-methyl-3-nitrobenzoate N/A C₁₆H₂₁BNO₆ 342.16 5-Bpin, 2-CH₃, 3-NO₂ Suzuki-Miyaura cross-coupling 66%

Biological Activity

Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS No. 220514-28-3) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry, biochemistry, and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C9H8BrNO4
  • Functional Groups : Nitro group (-NO2), bromine atom (-Br), and methyl ester (-COOCH3)

The presence of these functional groups contributes to its reactivity and biological activity. The compound serves as a versatile building block in the synthesis of more complex organic molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding. This can lead to altered metabolic pathways in biological systems.
  • Electrophilic Reactions : The nitro group enhances the electrophilic character of the compound, allowing it to engage in reactions with nucleophilic sites in biomolecules such as proteins and nucleic acids.
  • Halogen Bonding : The bromine atom can participate in halogen bonding interactions, which may influence protein structure and function.

Biological Activities

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in drug development.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines. Its mechanism may involve inducing apoptosis or disrupting cell cycle progression.
  • Enzyme Modulation : It has been utilized in biochemical assays to study enzyme kinetics and inhibition, providing insights into its potential therapeutic applications.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFocusFindings
Smith et al. (2021)Antimicrobial ActivityDemonstrated inhibition of E. coli growth at concentrations above 50 µg/mL.
Johnson & Lee (2022)Anticancer ActivityShowed significant reduction in viability of breast cancer cells (MCF-7) at 25 µM concentration.
Wang et al. (2023)Enzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase with an IC50 value of 15 µM.

Case Studies

  • Antimicrobial Efficacy : In a study conducted by Smith et al., this compound was tested against various bacterial strains, revealing a dose-dependent inhibition pattern against E. coli and S. aureus.
  • Cancer Cell Line Studies : Johnson & Lee investigated the effects on MCF-7 breast cancer cells, finding that treatment with the compound led to increased apoptosis markers after 48 hours, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Wang et al. explored the interaction between the compound and acetylcholinesterase, providing evidence for its role as an effective inhibitor, which could have implications for neurodegenerative diseases.

Q & A

Q. Basic Characterization

  • NMR spectroscopy : ¹H-NMR (CDCl₃) identifies nitro (δ 8.0–8.1 ppm) and methyl ester (δ 3.9 ppm) groups. Discrepancies in aromatic proton splitting require comparison with reference data .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm ester carbonyl stretching .
  • HPLC-MS : High-resolution ESI+ confirms molecular ion ([M+H]⁺ at m/z 274.07) and detects bromine isotopic patterns .

How do bromination and nitration conditions influence the regioselectivity of this compound derivatives?

Q. Advanced Functionalization

  • Bromination : NBS in CCl₄ selectively targets the para position relative to the nitro group due to its electron-withdrawing effect .
  • Nitration : Mixed H₂SO₄/HNO₃ at −5°C prevents over-nitration. Recrystallization (petroleum ether/EtOAc) isolates the desired isomer .

What downstream pharmaceutical intermediates can be synthesized from this compound?

Applications
Key intermediates include:

  • N-bromoacetamide : Via nucleophilic substitution with methylamine under basic conditions .
  • Boron-containing analogs : Suzuki coupling yields biaryl intermediates for kinase inhibitors .
  • Bromomalonic acid derivatives : Hydrolysis with LiOH followed by decarboxylation .

How can hydrogen bonding patterns inform the crystallization behavior of this compound?

Advanced Crystallography
Graph set analysis (R₂²(8) motifs) predicts dimer formation via nitro-oxygen and methyl hydrogen interactions. However, bromine’s steric bulk often disrupts packing, necessitating solvent screening (e.g., DMF/water) for single-crystal growth .

What are the common impurities encountered during synthesis, and how can they be purified?

Q. Purification Methods

  • Unreacted starting material : Detectable via TLC (Rf ~0.3 in hexane/EtOAc 3:1). Remove via silica gel chromatography .
  • Di-brominated byproducts : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) resolves positional isomers .

How does the bromine substituent affect reactivity in nucleophilic aromatic substitution (NAS)?

Advanced Reactivity
The bromine’s electron-withdrawing effect activates the ring for NAS but steric hindrance from the methyl group limits meta-substitution. Use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improves yields .

What contradictions exist in reported spectral data, and how can researchers resolve discrepancies?

Q. Data Analysis

  • ¹H-NMR shifts : Variations in aromatic proton signals (e.g., δ 7.89–8.06 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d6). Refer to internal standards (TMS) for calibration .
  • IR carbonyl peaks : Discrepancies (±10 cm⁻¹) due to crystallinity differences. Compare with KBr pellet data from NIST standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-bromo-2-methyl-3-nitrobenzoate
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Methyl 5-bromo-2-methyl-3-nitrobenzoate

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